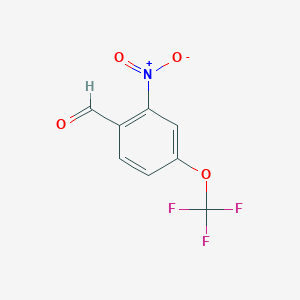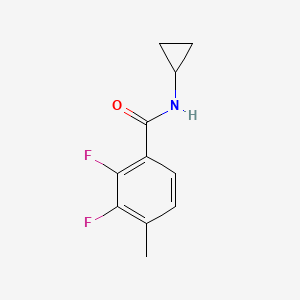
7-Bromo-6-fluoronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-fluoronaphthalen-2-ol is an aromatic compound with the molecular formula C10H6BrFO It features a naphthalene ring substituted with bromine and fluorine atoms at the 7th and 6th positions, respectively, and a hydroxyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoronaphthalen-2-ol typically involves the bromination and fluorination of naphthalen-2-ol. One common method includes the use of Selectfluor for fluorination and bromine for bromination. The reaction conditions often involve:
Stage 1: Bromination of naphthalen-2-ol in acetonitrile at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-6-fluoronaphthalen-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups like amines or ethers.
Aplicaciones Científicas De Investigación
7-Bromo-6-fluoronaphthalen-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-fluoronaphthalen-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the functional groups present on its derivatives. The pathways involved would vary based on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
6-Bromo-8-fluoronaphthalen-2-ol: Similar in structure but with different positions of the bromine and fluorine atoms.
6-Bromo-1-fluoronaphthalen-2-ol: Another isomer with distinct chemical properties.
Uniqueness: 7-Bromo-6-fluoronaphthalen-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Propiedades
Fórmula molecular |
C10H6BrFO |
|---|---|
Peso molecular |
241.06 g/mol |
Nombre IUPAC |
7-bromo-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrFO/c11-9-4-7-3-8(13)2-1-6(7)5-10(9)12/h1-5,13H |
Clave InChI |
SFEHDFAJEWYONN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


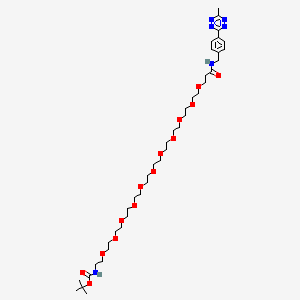


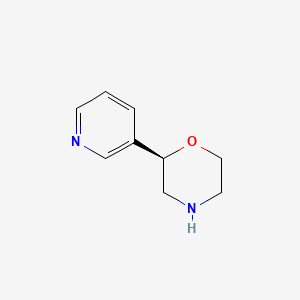


![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)

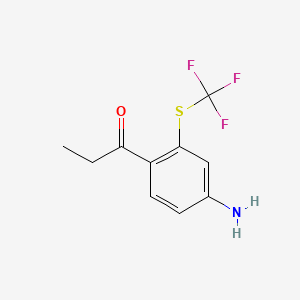
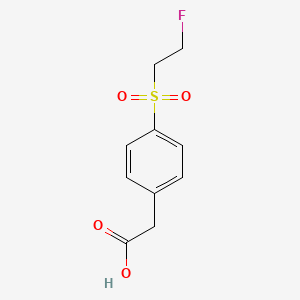
![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)
![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
